LogP Comparison: 5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one vs. Unsubstituted Benzimidazolone
5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one exhibits a calculated LogP of 1.54670, which is significantly higher than the LogP of unsubstituted benzimidazolone (LogP = -1.10) [1]. This increase in lipophilicity, conferred by the 5,6-difluoro substitution, enhances membrane permeability and is a critical parameter in drug design and lead optimization.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.54670 |
| Comparator Or Baseline | Unsubstituted benzimidazolone (LogP = -1.10) |
| Quantified Difference | ΔLogP ≈ +2.65 |
| Conditions | Calculated using ACD/Labs software |
Why This Matters
The higher LogP indicates improved membrane permeability, which is essential for compounds intended for intracellular targets or oral bioavailability.
- [1] ChemSpider. Benzimidazolone (CSID:10608519). Accessed 2026. View Source
